molecular formula C17H17NSi B11852411 3-((Trimethylsilyl)ethynyl)-9H-carbazole CAS No. 627540-49-2

3-((Trimethylsilyl)ethynyl)-9H-carbazole

Cat. No.: B11852411
CAS No.: 627540-49-2
M. Wt: 263.41 g/mol
InChI Key: CONNUNJMESWZEY-UHFFFAOYSA-N
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Description

3-((Trimethylsilyl)ethynyl)-9H-carbazole is an organic compound that features a carbazole core substituted with a trimethylsilyl-ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trimethylsilyl)ethynyl)-9H-carbazole typically involves the Sonogashira coupling reaction. This reaction is performed between 9H-carbazole and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include:

  • Solvent: Tetrahydrofuran or dimethylformamide
  • Base: Triethylamine or diisopropylamine
  • Temperature: Room temperature to 60°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((Trimethylsilyl)ethynyl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can modify the carbazole core or the ethynyl group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.

Major Products Formed

    Oxidation: Carbazole derivatives with oxidized functional groups.

    Reduction: Reduced carbazole or ethynyl derivatives.

    Substitution: Functionalized carbazole compounds with various substituents replacing the trimethylsilyl group.

Scientific Research Applications

3-((Trimethylsilyl)ethynyl)-9H-carbazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and materials science.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of organic semiconductors, light-emitting diodes, and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-((Trimethylsilyl)ethynyl)-9H-carbazole involves its interaction with molecular targets and pathways. The trimethylsilyl-ethynyl group enhances the compound’s ability to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The carbazole core can intercalate with DNA, disrupt cellular processes, and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-((Trimethylsilyl)ethynyl)pyridine
  • 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene
  • Ethynyltrimethylsilane

Uniqueness

3-((Trimethylsilyl)ethynyl)-9H-carbazole is unique due to its combination of a carbazole core and a trimethylsilyl-ethynyl group. This structure imparts distinct electronic and steric properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and versatility in synthetic and industrial processes.

Properties

CAS No.

627540-49-2

Molecular Formula

C17H17NSi

Molecular Weight

263.41 g/mol

IUPAC Name

2-(9H-carbazol-3-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C17H17NSi/c1-19(2,3)11-10-13-8-9-17-15(12-13)14-6-4-5-7-16(14)18-17/h4-9,12,18H,1-3H3

InChI Key

CONNUNJMESWZEY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=C(C=C1)NC3=CC=CC=C32

Origin of Product

United States

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